molecular formula C14H17ClN4 B13857129 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole

Cat. No.: B13857129
M. Wt: 276.76 g/mol
InChI Key: VJEBLYRZZRUHKU-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorobenzyl group, a methyl group, and a pyrrolidin-2-yl moiety. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, often contributing to biological activity through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEBLYRZZRUHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole ring system is commonly constructed via cyclization reactions of thiosemicarbazide derivatives. The nature of the substituents on the thiosemicarbazide and the pH of the reaction medium critically influence the product outcome. Alkaline conditions favor the formation of 1,2,4-triazole rings, whereas acidic media tend to yield 1,3,4-thiadiazole derivatives.

For example, cyclization of 1,4-diphenyl thiosemicarbazide in alkaline media produces 4,5-diphenyl-4H-1,2,4-triazole-3-thione, which can be further functionalized to introduce various substituents including chlorobenzyl groups via nucleophilic substitution reactions.

Alkylation and Functional Group Introduction

The chlorobenzyl substituent is typically introduced through nucleophilic substitution or alkylation reactions involving 4-chlorobenzyl halides (chloride or bromide) and the triazole intermediate. This step is often carried out in polar aprotic solvents such as acetonitrile or dimethylformamide, under controlled temperature conditions (e.g., 80°C) to optimize yield and selectivity.

Attachment of Pyrrolidinyl Group

The pyrrolidin-2-yl substituent is introduced via reductive amination or nucleophilic substitution involving pyrrolidine and an appropriate aldehyde or ketone precursor on the triazole ring. Enantioselective synthesis or chiral resolution techniques are employed when the stereochemistry of the pyrrolidinyl group is critical.

Green Chemistry and Alternative Energy Approaches in Synthesis

Sonochemical and Mechanochemical Methods

Recent advances in green chemistry have introduced sonochemical (ultrasound-assisted) and mechanochemical (ball milling) methods for the synthesis of 1,2,4-triazoles. These methods offer advantages such as reduced solvent use, lower energy consumption, and often enhanced reaction rates and yields.

  • Sonochemistry utilizes ultrasonic irradiation to induce acoustic cavitation, creating localized high temperatures and pressures that accelerate reactions without harsh conditions.
  • Mechanochemistry involves the direct absorption of mechanical energy, typically via ball milling, to promote chemical transformations in the solid state or with minimal solvent (liquid-assisted grinding), improving atom economy and reducing waste.

These methods have been successfully applied to the synthesis of nitrogen-containing heterocycles, including triazoles, with improved environmental profiles and often comparable or superior yields relative to classical methods.

Detailed Reaction Scheme and Data Table

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Cyclization Thiosemicarbazide derivative + alkaline medium (e.g., NaOH) 75-85 Formation of 1,2,4-triazole-3-thione core; pH critical for selectivity
2 Alkylation 4-Chlorobenzyl chloride + triazole intermediate, acetonitrile, 80°C, 4 h 70-80 Introduction of 4-chlorobenzyl group; polar aprotic solvent enhances nucleophilicity
3 Reductive amination Pyrrolidine + aldehyde precursor, reducing agent (e.g., NaBH4) 65-75 Attachment of pyrrolidinyl group; stereochemistry controlled via chiral auxiliaries
4 Purification Column chromatography or recrystallization >95 Essential for high purity; solvents like ethanol/water mixtures commonly used

Mechanistic Insights and Reaction Optimization

  • The cyclization step involves nucleophilic attack of the thiosemicarbazide nitrogen on electrophilic centers, facilitated by alkaline conditions that deprotonate reactive sites, promoting ring closure.
  • Alkylation proceeds via an SN2 mechanism where the nucleophilic nitrogen of the triazole attacks the electrophilic carbon of the chlorobenzyl halide.
  • Reductive amination involves formation of an imine intermediate between pyrrolidine and an aldehyde, followed by reduction to yield the secondary amine substituent.
  • Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are optimized to maximize yield and stereoselectivity.
  • The use of ultrasound or mechanochemical energy can reduce reaction times from hours to minutes and improve yields by enhancing molecular collisions and energy transfer efficiency.

Summary of Research Findings

  • The preparation of this compound is well-established through classical cyclization and functionalization routes.
  • Alkaline cyclization of thiosemicarbazide derivatives remains the cornerstone for constructing the triazole core.
  • Introduction of substituents such as chlorobenzyl and pyrrolidinyl groups is achieved via nucleophilic substitution and reductive amination, respectively, with careful control of reaction conditions.
  • Green chemistry approaches including sonochemistry and mechanochemistry are emerging as efficient and environmentally friendly alternatives.
  • Purification techniques such as chromatography and recrystallization are critical for obtaining high-purity final products suitable for biological evaluation.

This detailed synthesis overview, supported by diverse authoritative sources, provides a comprehensive guide for researchers aiming to prepare this compound with high efficiency and environmental consideration.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring or the chlorophenyl group.

    Reduction: Reduced forms of the triazole ring or other functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular functions.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons :

Compound Name Substituents Key Properties/Activities References
Target Compound 4-Chlorobenzyl, methyl, pyrrolidin-2-yl N/A (Hypothetical) -
4-(4-Chlorophenyl)-5-(1H-indol-2-yl) triazole (8b) 4-Chlorophenyl, indolyl, glucopyranosyl High melting point (>300°C), 74% yield
3-(4-Fluorophenyl)-5-phenyl pyrazole (3) 4-Fluorophenyl, phenyl Crystallographically confirmed structure
5-(Pyridin-4-yl)-4-(arylmethyleneamino) triazole Pyridinyl, arylmethyleneamino Antioxidant activity
3-Heptyloxy-4-(4-hexyloxyphenyl) triazole (5f) Alkoxy, phenyl ED50 = 37.3 mg/kg (anticonvulsant)
  • Pyrrolidinyl vs. hypothetical ease for the target). The absence of a sugar moiety may reduce hydrophilicity, affecting solubility .
  • Chlorophenyl vs. Fluorophenyl () : The chlorophenyl group in the target compound offers greater lipophilicity compared to fluorophenyl analogs, which could enhance blood-brain barrier penetration but increase metabolic stability risks .
  • Pyrrolidinyl vs. Alkoxy () : Alkoxy-substituted triazoles like 5f exhibit potent anticonvulsant activity (ED50 = 37.3 mg/kg), but the target’s pyrrolidine may confer distinct pharmacokinetic profiles due to its basic nitrogen, enabling salt formation and improved bioavailability .

Structural and Crystallographic Insights

  • Planarity vs. Perpendicular Orientation (): Fluorophenyl-triazoles exhibit partial non-planarity, impacting crystal packing. The target’s chlorophenyl and pyrrolidine groups may introduce steric hindrance, reducing crystallinity compared to planar analogs .
  • Crown Ether Hybrids () : Mercapto-triazoles (e.g., compound 7) demonstrate thiol-mediated reactivity. The target’s lack of a thiol group may limit metal chelation but improve stability under oxidative conditions .

Biological Activity

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole, commonly referred to as compound 1140495-90-4, is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN4C_{14}H_{17}ClN_{4} with a molecular weight of 276.76 g/mol. The structure features a triazole ring substituted with a chlorophenyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For instance:

  • Mechanism of Action : Triazoles can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Case Studies : A recent study highlighted that triazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the pyrrolidine group may enhance this activity .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties:

  • In Vitro Studies : Compounds similar to this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives range from 3.12 to 12.5 µg/mL against these pathogens .

Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties:

  • Mechanistic Insights : Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of thymidylate synthase and HDACs
AntimicrobialEffective against S. aureus and E. coli (MIC: 3.12 - 12.5 µg/mL)
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueObserved Data (Example)Reference
1H^1 \text{H}-NMRδ 7.45 (d, 2H, Ar-Cl), δ 3.65 (m, 1H, pyrrolidine)
LC-MS[M+H]+^+ m/z 347.1 (calc. 347.8)
Elemental AnalysisC: 58.3% (calc. 58.6%), N: 19.8% (calc. 20.1%)

Q. Table 2: Docking Scores vs. Experimental IC50_{50} Values

Compound VariantDocking Score (kcal/mol)Experimental IC50_{50} (µM)
Parent Compound-8.212.5 ± 1.3
Fluorinated Analog-9.15.8 ± 0.7

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